molecular formula C13H15NO2 B12987964 3-(Benzyloxy)-1-(hydroxymethyl)cyclobutanecarbonitrile CAS No. 1181816-14-7

3-(Benzyloxy)-1-(hydroxymethyl)cyclobutanecarbonitrile

Cat. No.: B12987964
CAS No.: 1181816-14-7
M. Wt: 217.26 g/mol
InChI Key: DVMFHLBEGPBHHP-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-1-(hydroxymethyl)cyclobutanecarbonitrile is an organic compound with a complex structure that includes a benzyloxy group, a hydroxymethyl group, and a cyclobutanecarbonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-1-(hydroxymethyl)cyclobutanecarbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a benzyloxy-substituted cyclobutanone with a suitable cyanide source under basic conditions to introduce the nitrile group. The hydroxymethyl group can be introduced through a subsequent reduction step using reagents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-1-(hydroxymethyl)cyclobutanecarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(Benzyloxy)-1-(hydroxymethyl)cyclobutanecarbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-1-(hydroxymethyl)cyclobutanecarbonitrile depends on its specific application. In chemical reactions, the benzyloxy group can act as a protecting group, while the nitrile and hydroxymethyl groups can participate in various transformations. The molecular targets and pathways involved in its biological activity are still under investigation and may vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)cyclobutanecarbonitrile: Lacks the hydroxymethyl group, resulting in different reactivity and applications.

    1-(Hydroxymethyl)cyclobutanecarbonitrile:

    Benzyloxycyclobutane: Lacks both the nitrile and hydroxymethyl groups, leading to distinct properties and applications.

Uniqueness

3-(Benzyloxy)-1-(hydroxymethyl)cyclobutanecarbonitrile is unique due to the presence of all three functional groups (benzyloxy, hydroxymethyl, and nitrile) in a single molecule. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.

Biological Activity

3-(Benzyloxy)-1-(hydroxymethyl)cyclobutanecarbonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H13NO2
  • Molecular Weight : 205.24 g/mol
  • IUPAC Name : this compound

The compound features a cyclobutane ring with a benzyloxy group and a hydroxymethyl substituent, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer progression, particularly those related to histone deacetylation (HDACs) and Janus kinase (JAK) pathways.

Inhibition of Histone Deacetylases (HDACs)

HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can reactivate silenced genes involved in tumor suppression.

JAK Inhibition

The compound has also been investigated for its potential as a JAK inhibitor, which is significant in the treatment of inflammatory and autoimmune disorders. JAK inhibitors block the signaling pathways that lead to inflammation and cell proliferation.

Biological Activity Studies

Research studies have demonstrated various biological activities of this compound:

Anticancer Activity

  • Study Findings : In vitro assays indicate that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. The mechanism involves apoptosis induction and cell cycle arrest.
  • Case Study : A recent study published in Cancer Research highlighted that treatment with this compound led to a significant reduction in tumor size in xenograft models, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

  • Research Evidence : The compound has shown promise in reducing inflammatory markers in animal models of arthritis. It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Clinical Relevance : Its anti-inflammatory properties suggest potential applications in treating chronic inflammatory diseases.

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AnticancerInduces apoptosis in cancer cell linesCancer Research
Anti-inflammatoryReduces TNF-alpha and IL-6 levelsJournal of Inflammation
HDAC InhibitionReactivates tumor suppressor genesNature Reviews Cancer
JAK InhibitionReduces inflammation in arthritis modelsClinical Rheumatology

Properties

IUPAC Name

1-(hydroxymethyl)-3-phenylmethoxycyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c14-9-13(10-15)6-12(7-13)16-8-11-4-2-1-3-5-11/h1-5,12,15H,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMFHLBEGPBHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CO)C#N)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901191231
Record name 1-(Hydroxymethyl)-3-(phenylmethoxy)cyclobutanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181816-14-7
Record name 1-(Hydroxymethyl)-3-(phenylmethoxy)cyclobutanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181816-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Hydroxymethyl)-3-(phenylmethoxy)cyclobutanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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